molecular formula C15H17N3O4S B3873299 1-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfonylamino]urea

1-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfonylamino]urea

Cat. No.: B3873299
M. Wt: 335.4 g/mol
InChI Key: JFOZFYPBIYNWCB-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfonylamino]urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a methoxyphenyl group and a methylphenylsulfonylamino group attached to the urea backbone

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonylamino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-11-3-9-14(10-4-11)23(20,21)18-17-15(19)16-12-5-7-13(22-2)8-6-12/h3-10,18H,1-2H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFOZFYPBIYNWCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfonylamino]urea typically involves the reaction of 4-methoxyphenyl isocyanate with 4-methylphenylsulfonamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route is as follows:

    Starting Materials: 4-methoxyphenyl isocyanate and 4-methylphenylsulfonamide.

    Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran, at room temperature or slightly elevated temperatures.

    Procedure: The 4-methoxyphenyl isocyanate is added dropwise to a solution of 4-methylphenylsulfonamide in the chosen solvent. The reaction mixture is stirred for several hours until the reaction is complete.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfonylamino]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like thiols or amines.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfonylamino]urea has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Materials Science: The compound is used in the development of novel materials with specific properties, such as polymers and coatings.

    Biological Studies: It is studied for its biological activity, including its potential as an enzyme inhibitor or receptor modulator.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfonylamino]urea involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfonylamino]urea can be compared with other urea derivatives, such as:

    1-(4-Methoxyphenyl)-3-[(4-chlorophenyl)sulfonylamino]urea: This compound has a similar structure but with a chlorophenyl group instead of a methylphenyl group, leading to different chemical and biological properties.

    1-(4-Methoxyphenyl)-3-[(4-nitrophenyl)sulfonylamino]urea:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their influence on the compound’s properties and applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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